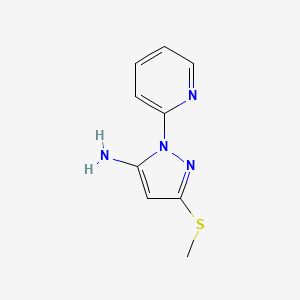
1-Azido-2-(methoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H9N3O It is characterized by the presence of an azido group (-N3) attached to a benzene ring, along with a methoxymethyl group (-CH2OCH3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azido-2-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-(methoxymethyl)benzyl chloride with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction typically proceeds at room temperature or slightly elevated temperatures to yield the desired azide compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of azide synthesis can be applied. Industrial production would likely involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Substitution: Various substituted benzene derivatives.
Reduction: 2-(Methoxymethyl)aniline.
Cycloaddition: 1,2,3-Triazoles.
Applications De Recherche Scientifique
1-Azido-2-(methoxymethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Azido-2-(methoxymethyl)benzene primarily involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. In reduction reactions, the azido group is converted to an amine, releasing nitrogen gas (N2) in the process . These reactions are facilitated by the electron-withdrawing nature of the azido group, which makes it a good leaving group in substitution reactions .
Comparaison Avec Des Composés Similaires
1-Azido-2-methylbenzene: Similar structure but lacks the methoxymethyl group.
1-Azido-4-methoxybenzene: Contains a methoxy group instead of a methoxymethyl group.
1-Azido-2-(chloromethyl)benzene: Contains a chloromethyl group instead of a methoxymethyl group.
Uniqueness: 1-Azido-2-(methoxymethyl)benzene is unique due to the presence of both the azido and methoxymethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. The methoxymethyl group can act as a protecting group for the benzyl position, allowing for selective reactions at the azido group .
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
1-azido-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H9N3O/c1-12-6-7-4-2-3-5-8(7)10-11-9/h2-5H,6H2,1H3 |
Clé InChI |
YYDIYRVKWRUQAD-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=CC=C1N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)

![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)
![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)



![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)
![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B12315295.png)
![[1-(Cyclopentyloxy)cyclohexyl]methanamine](/img/structure/B12315300.png)

![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)
